molecular formula C17H28ClNO2 B14623975 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride CAS No. 58989-32-5

3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride

Cat. No.: B14623975
CAS No.: 58989-32-5
M. Wt: 313.9 g/mol
InChI Key: HNEBWODFGKMEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a dimethylamino group, an ethoxycyclohexyl group, and a phenol moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride typically involves multiple steps:

    Formation of the Ethoxycyclohexyl Group: This can be achieved through the alkylation of cyclohexanol with ethyl bromide under basic conditions.

    Introduction of the Dimethylamino Group: This step involves the reaction of the ethoxycyclohexyl derivative with dimethylamine in the presence of a suitable catalyst.

    Attachment to the Phenol Moiety: The final step involves the coupling of the dimethylamino-(2-ethoxycyclohexyl)methyl group with phenol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit certain enzymes, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)phenol: Lacks the ethoxycyclohexyl group, making it less complex.

    2-Ethoxyphenol: Lacks the dimethylamino group, resulting in different chemical properties.

    N,N-Dimethyl-m-aminophenol: Similar structure but without the ethoxycyclohexyl group.

Uniqueness

3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

58989-32-5

Molecular Formula

C17H28ClNO2

Molecular Weight

313.9 g/mol

IUPAC Name

3-[dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-4-20-16-11-6-5-10-15(16)17(18(2)3)13-8-7-9-14(19)12-13;/h7-9,12,15-17,19H,4-6,10-11H2,1-3H3;1H

InChI Key

HNEBWODFGKMEPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCC1C(C2=CC(=CC=C2)O)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.